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Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

Cat. No.: S582046

Synthesis and Chemical Modification

The core synthetic strategy for generating a diverse library of 3-((4-hydroxyphenyl)amino)propanoic acid
derivatives involves a modular approach, beginning with the key intermediate, N-(4-hydroxyphenyl)-3-

alanine hydrazide [1] [2].

The synthesis begins with the reaction of 4-aminophenol with methyl acrylate or acrylic acid to form the
initial ester or di-acid intermediates [1] [2]. Subsequent hydrazinolysis of the dimethyl ester derivative yields
a crucial building block, dihydrazide [1]. This dihydrazide serves as a versatile precursor for the generation
of a wide array of derivatives through condensation reactions with various carbonyl compounds, including
aromatic aldehydes, heterocyclic aldehydes, and ketones, to form hydrazones, oxadiazoles, and other

heterocyclic systems [1].

The following diagram illustrates the core synthesis workflow and the primary biological activities

investigated for the resulting derivatives.
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Antimicrobial Applications

Infections caused by ESKAPE group pathogens and drug-resistant Candida species represent a significant
threat to global public health. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated

potent, structure-dependent antimicrobial activity [1].

Key Findings:
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e Broad-Spectrum Activity: The derivatives show activity against a panel of MDR pathogens,
including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus
faecalis (VRE), Gram-negative bacteria, and azole-resistant Candida species, including the emerging

pathogen Candida auris [1].

e Potent Heterocyclic Hydrazones: Hydrazones incorporating heterocyclic substituents (e.g.,
compounds 14-16) were identified as the most promising broad-spectrum agents. Their minimum
inhibitory concentration (MIC) values are summarized in Table 1 [1].

e Structure-Activity Relationship (SAR): The incorporation of specific heterocyclic moieties, such as
2-furyl and 5-nitro-2-thienyl, is crucial for enhancing antimicrobial potency. The nature of the
substitution directly influences the spectrum of activity and efficacy [1] [3].

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives (14-16) [1]

Pathogen Strain Type

Minimum Inhibitory Concentration (MIC) Range
(ng/mL)

Methicillin-resistant Staphylococcus aureus
(MRSA)

Vancomycin-resistant Enterococcus faecalis
(VRE)

Gram-negative Pathogens

Drug-resistant Candida species (including C.

auris)

1-8
05-2
8 - 64
8 —64

Anticancer and Antioxidant Applications

Beyond antimicrobial uses, this scaffold has shown potential in oncology, particularly against non-small cell

lung cancer (NSCLC), and possesses significant antioxidant properties, which can be beneficial in

modulating cancer-associated oxidative stress [3].

Key Findings:

e Cytotoxicity against A549 Cells: Several derivatives demonstrated structure-dependent cytotoxicity
against A549 human lung adenocarcinoma cells. Compounds 20 (2-furyl), 21 (2-thienyl), 22 (5-nitro-
2-thienyl), and 29 (4-NO:z phenyl) were the most potent, reducing cell viability to as low as 17.2% [3].
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e Selective Cytotoxicity: Promising compounds like 20 and 21 showed significantly lower cytotoxicity
toward non-cancerous Vero cells compared to the standard chemotherapeutic cisplatin, indicating a
potential for a more favorable therapeutic window [3].

¢ Inhibition of Cell Migration: The lead compounds significantly suppressed the migration of A549
cells in a wound-healing assay, with compound 20 showing activity comparable to cisplatin. This
suggests potential for inhibiting cancer metastasis [3].

¢ Antioxidant Activity: Several derivatives in the series exhibited potent free radical scavenging
capabilities in the DPPH assay, which may contribute to their mechanism of action by modulating
oxidative stress pathways in cancer cells [3].

Table 2: Anticancer Activity of Lead 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [3]

. A549 Cell Viability (% vs. Suppression of A549 Cell

Compound R-Substituent . .

Untreated Control) Migration
12 1-naphthyl 42.1% Significant
20 2-furyl 17.2% Comparable to Cisplatin
21 2-thienyl 34.2% Significant
22 5-nitro-2- 17.4% Significant

thienyl

29 4-NO:2 phenyl 31.2% Significant

Experimental Protocols

Protocol 1: Synthesis of N-(4-Hydroxyphenyl)-B-alanine
Hydrazide (Key Intermediate) [1] [2]

Objective: To synthesize the key intermediate for the generation of hydrazone and heterocyclic derivatives.

Materials:

e 4-Aminophenol
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e Methyl acrylate or Acrylic acid

e 2-Propanol or Water

e Hydrazine hydrate

e Sulfuric acid (catalytic)

e Standard laboratory equipment (round-bottom flask, condenser, heating mantle).

Procedure:

¢ Synthesis of Methyl Ester (2): React 4-aminophenol (1.0 equiv) with methyl acrylate (excess) in 2-
propanol under reflux for a specified period. Cool the mixture and isolate the solid product [1] [2].

¢ Synthesis of Di-acid (4): As an alternative, react 4-aminophenol (1.0 equiv) with acrylic acid
(excess) in water under reflux. Cool and filter the crystalline product [1].

o Esterification to Dimethyl Ester (5): If starting from di-acid (4), reflux with an excess of methanol in
the presence of a catalytic amount of concentrated sulfuric acid [1].

¢ Hydrazide Formation (3 or 6): Heat the methyl ester (2) or dimethyl ester (5) with excess hydrazine
hydrate in 2-propanol under reflux. Monitor the reaction by TLC. Upon completion, cool the mixture
and purify the solid hydrazide product by recrystallization [1] [2].

e Characterization: Confirm the structure of the final hydrazide using ( *1 \text{H} ) NMR and ( ~{13}
\text{C} ) NMR spectroscopy.

Protocol 2: In Vitro Evaluation of Anticancer Activity [3]

Objective: To assess the cytotoxic effect and anti-migratory activity of synthesized derivatives against the

A549 non-small cell lung cancer cell line.

Materials:

e A549 cell line (ATCC CCL-185)

¢ Non-cancerous Vero cells (as a control)

e Dulbecco's Modified Eagle Medium (DMEM) supplemented with FBS
e MTT reagent or similar cell viability assay kit

e Test compounds and control drugs (e.g., Cisplatin, Doxorubicin)

e 96-well cell culture plates

e CO:z2 incubator

e Microplate reader.

Procedure:

e Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24
hours to allow cell attachment.
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e Compound Treatment: Treat cells with a dilution series of the test compounds and positive controls.

Include a vehicle control. Incubate for 72 hours.

¢ Viability Assessment: Add MTT reagent to each well and incubate. The viable cells will convert MTT
to formazan crystals. Dissolve the crystals in DMSO and measure the absorbance at 570 nm.

e Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the

concentration that reduces cell viability by 50% .
e Migration Assay: Seed A549 cells in a culture insert to create a defined "wound." Remove the insert

and treat the cells with a fixed concentration of the test compound. Capture images at 0, 24, and 48
hours to measure the rate of wound closure compared to controls.

Conclusion and Future Directions

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a highly versatile and promising
platform for the development of novel therapeutic agents. The synthetic accessibility of diverse derivatives,
combined with their demonstrated efficacy against high-priority MDR pathogens and in selective cancer cell

models, warrants further investigation.

Future work should focus on:

¢ Mechanism of Action Studies: Elucidating the precise molecular targets in both microbial and
cancer cells.

¢ In Vivo Efficacy: Evaluating the pharmacokinetics, toxicity, and in vivo effectiveness of lead
compounds in animal models of infection and cancer.

e Further SAR Exploration: Expanding the chemical library to optimize potency, reduce toxicity, and
improve drug-like properties.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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